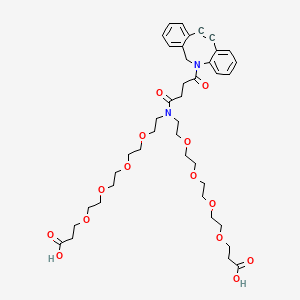
DBCO-N-bis(PEG4-acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-N-bis(PEG4-acid) is a branched click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) group and two polyethylene glycol (PEG) chains terminated with carboxylic acid groups. The DBCO group enables copper-free click chemistry reactions, while the carboxylic acid groups allow for reactions with primary amine groups using activators such as EDC or HATU to form stable amide bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-N-bis(PEG4-acid) involves the conjugation of DBCO with PEG chains terminated with carboxylic acid groups. The reaction typically uses activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of DBCO-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-N-bis(PEG4-acid) primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-functionalized compounds, EDC, HATU
Conditions: Aqueous or organic solvents, room temperature to mild heating
Major Products
The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO group and the azide-functionalized compound .
Wissenschaftliche Forschungsanwendungen
DBCO-N-bis(PEG4-acid) has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling of biomolecules due to its ability to form stable amide bonds and triazole linkages
Biology: Employed in the study of protein-protein interactions, cell surface labeling, and imaging
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the synthesis of functionalized polymers and materials
Wirkmechanismus
The mechanism of action of DBCO-N-bis(PEG4-acid) involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-functionalized compounds to form a stable triazole linkage without the need for a copper catalyst. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzocyclooctyne-PEG4-acid: Similar structure but with a single PEG chain.
DBCO-PEG4-amine: Contains an amine group instead of carboxylic acid.
DBCO-PEG4-biotin: Functionalized with biotin for specific binding applications.
Uniqueness
DBCO-N-bis(PEG4-acid) is unique due to its branched structure with two PEG chains terminated with carboxylic acid groups. This allows for multiple functionalization and conjugation possibilities, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C41H56N2O14 |
|---|---|
Molekulargewicht |
800.9 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C41H56N2O14/c44-38(11-12-39(45)43-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)43)42(15-19-52-23-27-56-31-29-54-25-21-50-17-13-40(46)47)16-20-53-24-28-57-32-30-55-26-22-51-18-14-41(48)49/h1-8H,11-33H2,(H,46,47)(H,48,49) |
InChI-Schlüssel |
NKDFKIRFDIPDQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)

![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)
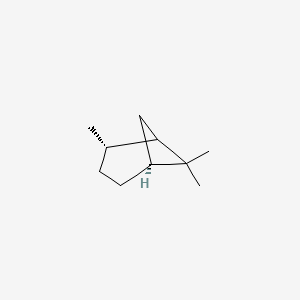
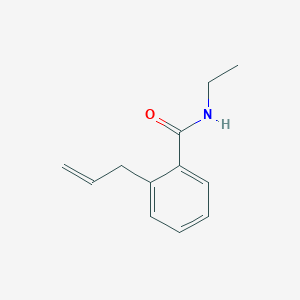

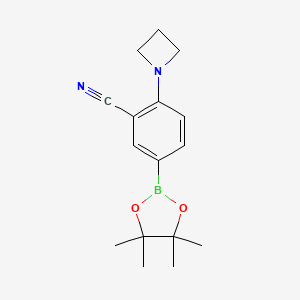
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
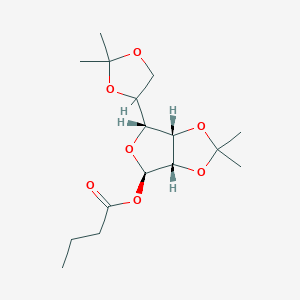


![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
